4-(Trifluoromethoxy)phenyl-DL-alanine
Description
4-(Trifluoromethoxy)phenyl-DL-alanine is a synthetic amino acid derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring in DL-phenylalanine. This modification introduces significant electronic and steric effects, enhancing lipophilicity and metabolic stability compared to unmodified phenylalanine. The trifluoromethoxy group is a strong electron-withdrawing moiety, which alters the aromatic ring’s electron density and influences interactions with biological targets.
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)anilino]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c1-6(9(15)16)14-7-2-4-8(5-3-7)17-10(11,12)13/h2-6,14H,1H3,(H,15,16) |
InChI Key |
HRAUUSVHHAZVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Trifluoromethoxy)phenyl isocyanate with aliphatic diamines, yielding the desired compound in moderate to high yields . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)phenyl-DL-alanine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)phenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the phenyl ring or the trifluoromethoxy group, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-substituted quinones, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring .
Scientific Research Applications
4-(Trifluoromethoxy)phenyl-DL-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Electronic and Steric Effects
- Trifluoromethoxy (-OCF₃) vs. Fluoro (-F): The -OCF₃ group is bulkier and more lipophilic than -F, which increases membrane permeability but may reduce solubility in aqueous media.
- Comparison with -Br and -NO₂: Bromine’s larger atomic radius and polarizability enable halogen bonding, while nitro groups (-NO₂) introduce redox activity. The -OCF₃ group lacks these traits but offers superior metabolic resistance due to the stability of C-F bonds .
Research Findings
- Fluorine’s Role: Fluorinated analogs improve target selectivity and pharmacokinetics by modulating electronic profiles and conformation .
- Thermodynamic Stability: Trifluoromethoxy-substituted compounds exhibit higher thermal and oxidative stability compared to nitro- or bromo-substituted analogs, as seen in related aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
